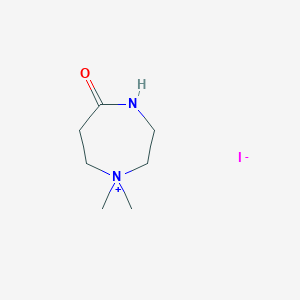
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is a chemical compound with the molecular formula C7H15IN2O It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide typically involves the reaction of 1,1-dimethyl-1,4-diazepan-1-ium-5-one with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride
- 1,1-Dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride
Comparison
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is unique due to its specific structure and the presence of the iodide ion. Compared to similar compounds like 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride, it may exhibit different chemical reactivity and biological activity. The iodide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its chloride counterpart .
Propiedades
Número CAS |
935-25-1 |
|---|---|
Fórmula molecular |
C7H15IN2O |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
1,1-dimethyl-1,4-diazepan-1-ium-5-one;iodide |
InChI |
InChI=1S/C7H14N2O.HI/c1-9(2)5-3-7(10)8-4-6-9;/h3-6H2,1-2H3;1H |
Clave InChI |
JHTPRZXAYNJBBS-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC(=O)NCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


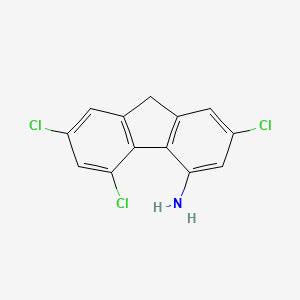

![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)

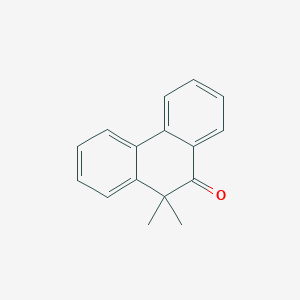

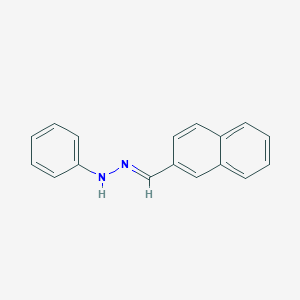
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)

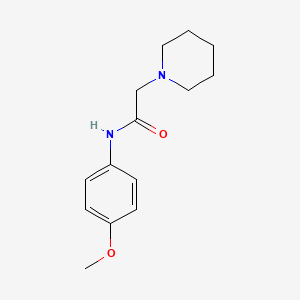


![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)
